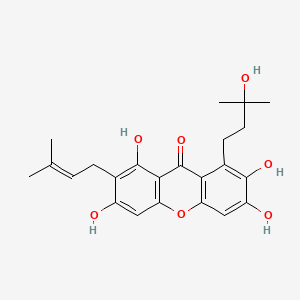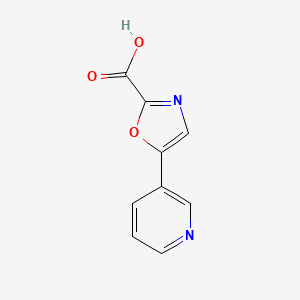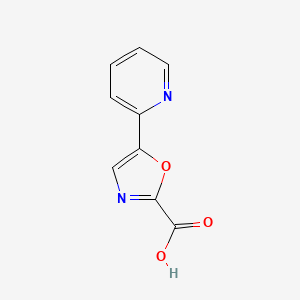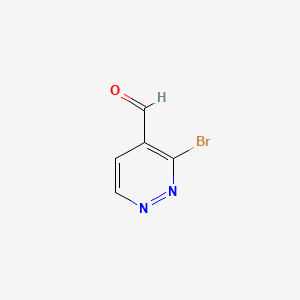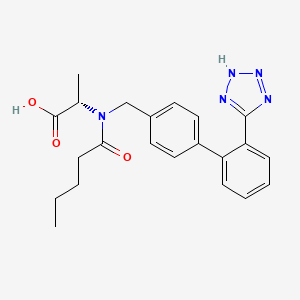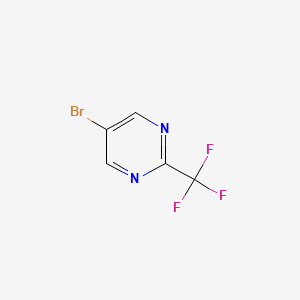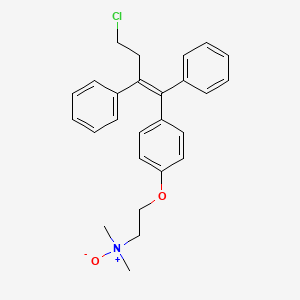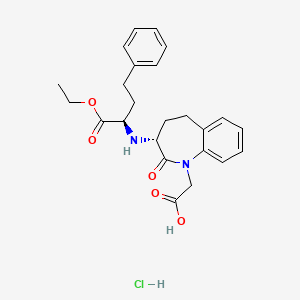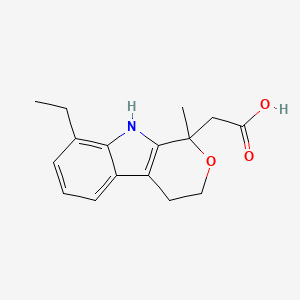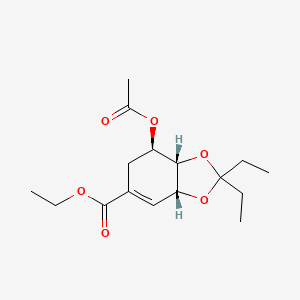
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is a complex polymeric compound. It is primarily used in various industrial applications due to its unique chemical properties, including its ability to form stable, cross-linked networks. This compound is particularly valued in the textile industry for its role in fabric finishing, providing enhanced durability and resistance to wrinkling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro typically involves a polycondensation reaction. The process begins with the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2-bis(hydroxymethyl)-1,3-propane-diol. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction. The reaction mixture is heated to a temperature range of 150-200°C to promote the formation of ester bonds.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the reactants are continuously fed and the reaction conditions are meticulously controlled. The polymerization process is monitored to ensure the desired molecular weight and degree of polymerization are achieved. Post-reaction, the polymer is purified and processed into the desired form, whether it be a powder, solution, or film.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro undergoes various chemical reactions, including:
Esterification: As mentioned, the initial formation involves esterification.
Cross-linking: The polymer can undergo cross-linking reactions, which are crucial for its application in textile finishing.
Hydrolysis: Under certain conditions, the ester bonds in the polymer can be hydrolyzed, leading to the breakdown of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid or other strong acids for esterification.
Cross-linking Agents: Formaldehyde or other aldehydes can be used to induce cross-linking.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis.
Major Products
Cross-linked Polymers: These are the primary products when cross-linking agents are used.
Monomeric Units: Hydrolysis can yield the original monomeric units, such as 1,2,3,4-butanetetracarboxylic acid and 2,2-bis(hydroxymethyl)-1,3-propane-diol.
Aplicaciones Científicas De Investigación
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro has several applications in scientific research:
Textile Industry: Used as a finishing agent to improve fabric durability and resistance to wrinkling.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form stable, biocompatible networks.
Material Science: Research into its use as a precursor for advanced materials with specific mechanical and chemical properties.
Mecanismo De Acción
The primary mechanism by which this polymer exerts its effects is through the formation of stable, cross-linked networks. These networks enhance the mechanical properties of the materials they are applied to, such as textiles. The molecular targets include the hydroxyl and carboxyl groups, which participate in the formation of ester bonds and cross-links.
Comparación Con Compuestos Similares
Similar Compounds
Polyacrylic Acid: Another polymer used in textile finishing, but with different chemical properties and applications.
Polyvinyl Alcohol: Used in similar applications but differs in its chemical structure and properties.
Uniqueness
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is unique due to its specific combination of carboxyl and hydroxyl groups, which allow for versatile chemical modifications and applications. Its ability to form stable, cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability.
Propiedades
Número CAS |
101357-37-3 |
|---|---|
Fórmula molecular |
C27H49NO14 |
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C14H27NO2.C8H10O8.C5H12O4/c1-12(2,9-16)11(17)10-7-13(3,4)15-14(5,6)8-10;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h9-11,15,17H,7-8H2,1-6H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2 |
Clave InChI |
LMDRCXMICNBVHY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
SMILES canónico |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
Sinónimos |
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydroxy-2,2-dimethylpropanal, 2,2,6,6-tetramethyl-4-piperidinyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


